N-Carbamyl-paf - 111057-91-1

N-Carbamyl-paf

Catalog Number: EVT-1167614
CAS Number: 111057-91-1
Molecular Formula: C26H55N2O7P
Molecular Weight: 538.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

N-Carbamyl-platelet activating factor can be synthesized through several methods, with one common approach involving the reaction of hexadecyl alcohol with N-methyl carbamoyl chloride in the presence of a suitable base, followed by phosphorylation to yield the final product. The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Specific parameters may include:

  • Temperature: Reactions are generally conducted at room temperature or slightly elevated temperatures (up to 50°C).
  • Reaction Time: The synthesis may take several hours depending on the method employed.
  • Purification: Techniques such as thin-layer chromatography or high-performance liquid chromatography are often used to purify the final product.

The synthesis process is crucial as it influences the biological activity and stability of the compound .

Molecular Structure Analysis

The molecular structure of N-Carbamyl-platelet activating factor consists of a glycerophosphocholine backbone with a long-chain alkyl group (hexadecyl) and a carbamyl substituent. The structural formula can be represented as follows:

C21H46N1O4P\text{C}_{21}\text{H}_{46}\text{N}_{1}\text{O}_{4}\text{P}

Key Structural Features:

  • Glycerol Backbone: The glycerol moiety is essential for membrane interaction.
  • Alkyl Chain: The hexadecyl group enhances lipophilicity, facilitating membrane penetration.
  • Carbamyl Group: This modification prevents degradation by acetylhydrolase, extending the compound's half-life in biological systems.

The three-dimensional conformation allows for effective binding to platelet activating factor receptors, influencing its biological activity .

Chemical Reactions Analysis

N-Carbamyl-platelet activating factor participates in various chemical reactions primarily involving its interaction with platelet activating factor receptors. Notably, it can induce:

  • Degranulation of Polymorphonuclear Leukocytes: At concentrations around 16 nM, N-Carbamyl-platelet activating factor triggers significant degranulation responses.
  • Receptor Binding: It binds stereospecifically to both high and low-affinity platelet activating factor receptors, demonstrating its agonistic properties.

The compound's resistance to degradation by acetylhydrolase allows it to maintain its activity over extended periods, making it a valuable tool for studying receptor-mediated signaling pathways .

Mechanism of Action

The mechanism of action of N-Carbamyl-platelet activating factor involves its binding to platelet activating factor receptors on cell membranes. Upon binding, it activates intracellular signaling pathways that lead to various cellular responses such as:

  1. Increased Calcium Mobilization: This initiates downstream signaling cascades.
  2. Activation of Phospholipase C: Resulting in the generation of inositol trisphosphate and diacylglycerol, which further propagate signaling.
  3. Modulation of Gene Expression: Prolonged exposure can lead to down-regulation of receptor expression at the transcriptional level, as observed in studies using U937 cells.

These mechanisms contribute to physiological effects such as inflammation and cell proliferation, making N-Carbamyl-platelet activating factor a significant compound in pharmacological research .

Physical and Chemical Properties Analysis

N-Carbamyl-platelet activating factor exhibits several notable physical and chemical properties:

  • Appearance: White solid
  • Molecular Weight: 538.7 g/mol
  • Solubility: Soluble in 100% ethanol; insoluble in water
  • Stability: Stable for at least one year when stored at -20°C; solutions should be prepared fresh daily for aqueous forms.

These properties are critical for its application in laboratory settings and influence its behavior in biological systems .

Applications

N-Carbamyl-platelet activating factor has diverse applications in scientific research:

  1. Inflammation Studies: Its role as an agonist allows researchers to study inflammatory responses and receptor signaling mechanisms.
  2. Cancer Research: Investigations into how it influences tumor growth and cell proliferation provide insights into potential therapeutic targets.
  3. Pharmacological Research: Used as a tool compound to explore receptor pharmacodynamics and kinetics.
  4. Developmental Biology: Studies on its effects during pregnancy highlight its significance in reproductive biology.
Introduction to N-Carbamyl-Platelet Activating Factor

Chemical Identity and Structural Characterization of N-Carbamyl-Platelet Activating Factor

N-Carbamyl-Platelet Activating Factor (commonly designated Carbamyl-Platelet Activating Factor or Carbamyl-PAF in experimental literature) is a synthetic, metabolically stabilized analog of the native phospholipid mediator Platelet Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine). Its systematic name is 1-O-alkyl-2-N-carbamyl-sn-glycero-3-phosphocholine, reflecting the critical carbamate substitution at the sn-2 position. This structural modification replaces the native acetyl group with a carbamoyl moiety (–N(H)C(=O)NH₂), conferring distinctive physicochemical and biological properties [4] [9].

The molecular formula of N-Carbamyl-Platelet Activating Factor is C₂₆H₅₅N₂O₇P, with a molecular weight of 538.70 g/mol [4]. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry, confirms the retention of the ether-linked alkyl chain (typically C₁₆:0 or C₁₈:0) at the sn-1 position of the glycerol backbone and the phosphocholine headgroup at sn-3, while the carbamoyl group introduces distinctive signatures: infrared spectroscopy reveals C=O stretching vibrations at ~1620–1650 cm⁻¹ and N–H bending modes near 1550–1600 cm⁻¹ [10]. Unlike native Platelet Activating Factor, which possesses a short half-life in vivo due to rapid hydrolysis by Platelet Activating Factor-acetylhydrolase, the carbamate group in N-Carbamyl-Platelet Activating Factor confers significant resistance to enzymatic degradation. This stability is evidenced by studies demonstrating minimal metabolism by Raji lymphoblasts or other cell types expressing Platelet Activating Factor-acetylhydrolase, even after prolonged incubation at 37°C [4] [9].

  • Structural Comparison to Native Platelet Activating Factor and Functional Implications:The structural divergence at the sn-2 position underpins N-Carbamyl-Platelet Activating Factor's unique behavior. Molecular modeling suggests the carbamoyl group, while bulkier than the acetyl group, maintains a steric and electronic profile permitting interaction with the Platelet Activating Factor receptor binding pocket. However, the hydrogen-bonding capability of the carbamoyl –NH₂ group potentially introduces additional interactions with receptor residues not engaged by the native ligand [5] [8]. This is corroborated by its slightly lower binding affinity compared to Platelet Activating Factor, yet sufficient to act as a potent agonist [3] [9]. The enhanced stability, however, is its most significant characteristic. The carbamate linkage is intrinsically less susceptible to hydrolytic enzymes than the ester bond in native Platelet Activating Factor. Consequently, N-Carbamyl-Platelet Activating Factor persists longer in biological systems, producing sustained receptor activation crucial for experimental dissection of Platelet Activating Factor receptor signaling pathways [4] [6].

Table 1: Key Structural Features of N-Carbamyl-Platelet Activating Factor vs. Native Platelet Activating Factor

Structural FeatureNative Platelet Activating FactorN-Carbamyl-Platelet Activating FactorFunctional Consequence
sn-1 Position1-O-alkyl chain (typically C16:0, C18:0)1-O-alkyl chain (typically C16:0, C18:0)Membrane anchoring; hydrophobic interaction with receptor
sn-2 Position-O-C(O)CH₃ (Acetyl ester)-N(H)C(O)NH₂ (Carbamate)Enhanced metabolic stability; Altered H-bonding potential
sn-3 PositionPhosphocholinePhosphocholineEssential for receptor binding and activation
Susceptibility to PAF-AHHigh (Rapid hydrolysis to lyso-Platelet Activating Factor)Very LowProlonged receptor occupancy and signaling
Primary UseNative signaling moleculeMetabolically stable receptor agonistMechanistic research; Sustained activation studies

Historical Context: Discovery and Development as a Platelet Activating Factor Analog

The development of N-Carbamyl-Platelet Activating Factor emerged in the late 1980s to early 1990s as a direct response to a significant experimental limitation: the extreme lability of native Platelet Activating Factor in vivo and in vitro. Platelet Activating Factor-acetylhydrolase, a ubiquitously expressed enzyme in plasma and tissues, rapidly hydrolyzes the sn-2 acetyl group of Platelet Activating Factor (within seconds to minutes), converting it into the biologically inactive lyso-Platelet Activating Factor [5] [8]. This rapid degradation hindered precise pharmacological studies of Platelet Activating Factor receptor signaling, particularly those requiring sustained receptor engagement or involving longer incubation times.

The rationale behind synthesizing N-Carbamyl-Platelet Activating Factor was grounded in bioisosterism – replacing the labile ester group (–OC(O)CH₃) with a more enzymatically stable carbamate group (–NHC(O)NH₂) while aiming to preserve receptor recognition. This approach proved successful. Early biochemical characterization confirmed that N-Carbamyl-Platelet Activating Factor retained the ability to bind and activate the Platelet Activating Factor receptor, a G-protein coupled receptor, but with dramatically reduced susceptibility to Platelet Activating Factor-acetylhydrolase [4] [9]. Key evidence came from studies demonstrating that N-Carbamyl-Platelet Activating Factor:

  • Evoked Cellular Responses: Induced interleukin-8 mRNA and protein synthesis in Platelet Activating Factor receptor-transfected KB cells and primary human keratinocytes, mirroring native Platelet Activating Factor effects, but with prolonged activity [3].
  • Resisted Degradation: Showed negligible metabolism by cells like Raji lymphoblasts under conditions where native Platelet Activating Factor was completely degraded, allowing for clearer interpretation of receptor-mediated effects without confounding by loss of agonist or generation of breakdown products [4].
  • Served as a Pharmacological Probe: Enabled studies dissecting the temporal aspects of Platelet Activating Factor receptor signaling and its downstream consequences, such as ultraviolet B radiation-induced apoptosis and interleukin-8 production, without the need for continuous agonist replenishment or acetylhydrolase inhibitors [3] [6] [9].

N-Carbamyl-Platelet Activating Factor thus became established as an indispensable tool agonist in lipid mediator research, overcoming the kinetic limitations of the natural ligand and enabling robust experimental designs focused on sustained Platelet Activating Factor receptor activation.

Significance in Lipid Mediator Research and Receptor Agonist Studies

N-Carbamyl-Platelet Activating Factor occupies a critical niche in biomedical research due to its dual role as a stabilized Platelet Activating Factor receptor agonist and a molecular probe for dissecting complex lipid signaling pathways. Its significance extends across several domains:

  • Elucidating Platelet Activating Factor Receptor Signaling Mechanisms:N-Carbamyl-Platelet Activating Factor's resistance to hydrolysis allows for precise interrogation of the kinetics, downstream effectors, and biological outcomes of sustained Platelet Activating Factor receptor activation. Studies using this analog have been instrumental in defining:
  • The link between Platelet Activating Factor receptor engagement and pro-inflammatory cytokine/chemokine production (e.g., ultraviolet B radiation-induced interleukin-8 synthesis in keratinocytes) [3] [6].
  • The role of Platelet Activating Factor receptor in cellular stress responses, including its potentiation of ultraviolet B radiation-induced apoptosis in epidermal cells [6] [9].
  • Complex immunomodulatory circuits, such as the paradoxical anti-inflammatory and anti-tumor promoting effects observed upon chronic Platelet Activating Factor receptor stimulation in models of phorbol ester-induced inflammation and chemical carcinogenesis [9].

  • Modeling Oxidatively Fragmented Phospholipids:Ultraviolet B radiation and other oxidative stressors generate a multitude of oxidatively fragmented phospholipids, many of which are potent Platelet Activating Factor receptor agonists but are structurally heterogeneous and difficult to isolate or synthesize purely. N-Carbamyl-Platelet Activating Factor, with its defined structure and stability, serves as a practical surrogate to study the biological consequences of activating Platelet Activating Factor receptor by such oxidatively modified ligands. Research demonstrated that ultraviolet B radiation photo-oxidizes cellular phospholipids like 1-hexadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine, generating Platelet Activating Factor and C₄-containing analogs (e.g., 1-alkyl-2-butanoyl/butenoyl-sn-glycero-3-phosphocholine) that signal through the Platelet Activating Factor receptor. N-Carbamyl-Platelet Activating Factor mimics this signaling, facilitating mechanistic studies of ultraviolet B radiation effects [6].

  • Target Validation in Disease Pathophysiology:The ability of N-Carbamyl-Platelet Activating Factor to deliver sustained and specific Platelet Activating Factor receptor activation makes it invaluable for validating the pathophysiological role of this receptor in various contexts:

  • Inflammation: It models chronic Platelet Activating Factor receptor signaling contributions to sustained inflammatory responses, contrasting with the acute effects often studied with native Platelet Activating Factor [9].
  • Cancer Biology: Studies using N-Carbamyl-Platelet Activating Factor help delineate the complex, sometimes contradictory, roles of Platelet Activating Factor receptor signaling in tumor promotion versus suppression, depending on cellular context and signaling dynamics [8] [9]. Its use in models shows Platelet Activating Factor receptor activation can suppress chronic inflammation and tumorigenesis in specific settings.
  • Immune Modulation: It aids in investigating Platelet Activating Factor receptor-dependent processes like mast cell migration and activation, crucial in allergic responses and ultraviolet B radiation-induced immunosuppression [9].

Table 2: Key Experimental Applications of N-Carbamyl-Platelet Activating Factor in Research

Research AreaApplication of N-Carbamyl-Platelet Activating FactorKey Insights GeneratedSources
Receptor Signaling KineticsSustained activation of Platelet Activating Factor receptor without rapid degradationDefined temporal requirements for IL-8 production, apoptosis induction, and gene expression [3] [6] [9]
Ultraviolet B Radiation BiologyModeling effects of oxidatively generated PAF-R agonistsConfirmed PAF-R as key mediator of ultraviolet B radiation apoptosis, IL-8 production, immunosuppression [3] [6]
Chronic Inflammation & CancerInvestigating long-term PAF-R activation in tumor promotion/suppressionRevealed anti-inflammatory and anti-tumor promoting effects in phorbol ester models [8] [9]
Mast Cell BiologyStudying PAF-R dependent mast cell migration and activationEstablished role in ultraviolet B radiation-induced immunosuppression via mast cell IL-10 [9]
Molecular PharmacologyProbe for PAF-R binding requirements and agonist efficacy profilingConfirmed importance of sn-3 phosphocholine; Defined reduced affinity but full agonism [3] [4] [5]
  • Molecular Pharmacology and Ligand-Receptor Interaction Studies:N-Carbamyl-Platelet Activating Factor serves as a critical tool for mapping the structural determinants of agonist binding and efficacy at the Platelet Activating Factor receptor. Its reduced affinity compared to native Platelet Activating Factor highlights the sensitivity of the receptor binding pocket to steric and electronic changes at the sn-2 position. However, its retained ability to induce full receptor activation (e.g., calcium mobilization, intracellular signaling cascades, cytokine production) confirms that the carbamoyl moiety effectively mimics the acetyl group in triggering the conformational changes required for G-protein coupling and signal transduction [3] [5]. Competition binding assays and functional studies using N-Carbamyl-Platelet Activating Factor alongside native Platelet Activating Factor and antagonists like WEB 2086 have refined models of the Platelet Activating Factor receptor pharmacophore and helped characterize the molecular basis of ligand specificity [3] [5]. Molecular dynamics simulations based on its structure provide insights into how modified sn-2 groups engage receptor subpockets compared to native Platelet Activating Factor [5] [8].

Properties

CAS Number

111057-91-1

Product Name

N-Carbamyl-paf

IUPAC Name

[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H55N2O7P

Molecular Weight

538.7 g/mol

InChI

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)

InChI Key

FNFHZBKBDFRYHS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC

Synonyms

1-HMC-GPC
1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine
1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine
carbamyl-platelet-activating factor
methylcarbamyl-PAF
N-carbamyl-PAF

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.